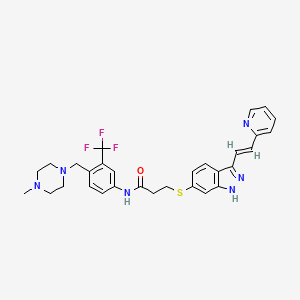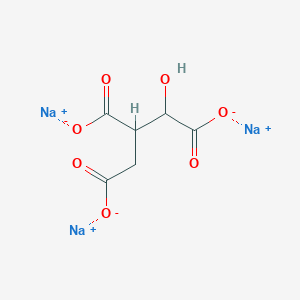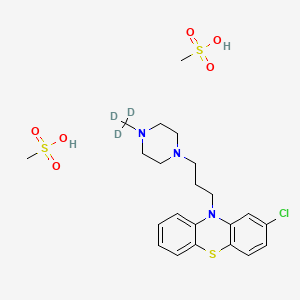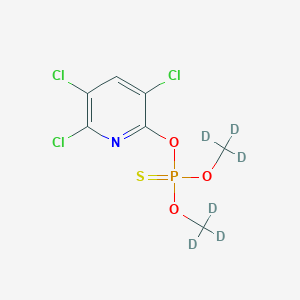
Chlorpyriphos-methyl-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorpyriphos-methyl-d6 is a deuterated analog of chlorpyrifos-methyl, an organophosphate pesticide widely used for pest control in agriculture. The compound is labeled with six deuterium atoms, which makes it useful in various scientific research applications, particularly in the field of analytical chemistry. The molecular formula of this compound is C7H6D6Cl3NO3PS, and it has a molecular weight of 328.57 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlorpyriphos-methyl-d6 involves the incorporation of deuterium atoms into the chlorpyrifos-methyl molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of catalysts to facilitate the exchange of hydrogen for deuterium. The reaction conditions typically include controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product. The compound is then purified and packaged for use in various research applications .
Análisis De Reacciones Químicas
Types of Reactions
Chlorpyriphos-methyl-d6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced forms of the compound, as well as substituted derivatives. These products are often used in further research to study the properties and behavior of the compound under different conditions .
Aplicaciones Científicas De Investigación
Chlorpyriphos-methyl-d6 has a wide range of scientific research applications, including:
Analytical Chemistry: The compound is used as a reference standard in mass spectrometry and other analytical techniques to quantify and identify chlorpyrifos-methyl and its metabolites.
Environmental Studies: Researchers use this compound to study the environmental fate and degradation of chlorpyrifos-methyl, including its persistence in soil and water.
Pharmacokinetics: This compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of chlorpyrifos-methyl in biological systems.
Mecanismo De Acción
Chlorpyriphos-methyl-d6 exerts its effects through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and subsequent neurotoxic effects. The molecular targets of this compound include acetylcholinesterase and other enzymes involved in neurotransmitter regulation .
Comparación Con Compuestos Similares
Chlorpyriphos-methyl-d6 is similar to other organophosphate pesticides, such as chlorpyrifos and diazinon. its deuterated nature makes it unique and particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for more precise analytical measurements. Similar compounds include:
Chlorpyrifos: A non-deuterated analog used widely in agriculture.
Diazinon: Another organophosphate pesticide with similar applications but different chemical properties.
This compound stands out due to its stable isotope labeling, which enhances its utility in scientific research and analytical chemistry .
Propiedades
Número CAS |
2083629-84-7 |
|---|---|
Fórmula molecular |
C7H7Cl3NO3PS |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-bis(trideuteriomethoxy)-λ5-phosphane |
InChI |
InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3/i1D3,2D3 |
Clave InChI |
HRBKVYFZANMGRE-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])[2H] |
SMILES canónico |
COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


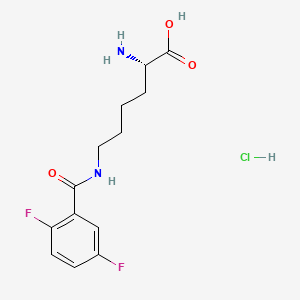


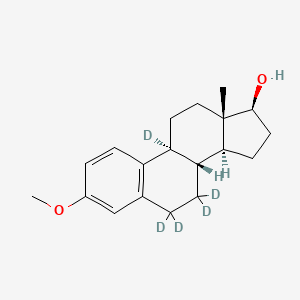

![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)
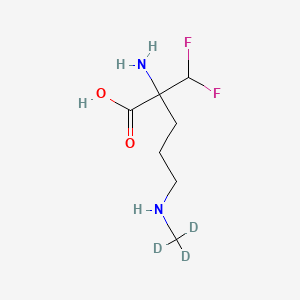
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
